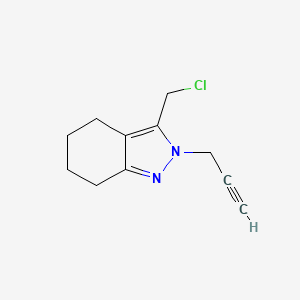

3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole

Description

3-(Chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole is a bicyclic heterocyclic compound featuring a tetrahydroindazole core substituted with a chloromethyl (-CH₂Cl) group at position 3 and a propargyl (-CH₂-C≡CH) group at position 2. The tetrahydroindazole scaffold consists of a pyrazole ring fused to a partially saturated cyclohexene ring, contributing to its rigid, planar structure. The chloromethyl group enhances electrophilic reactivity, enabling further functionalization, while the propargyl moiety offers versatility in click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) .

For instance, describes the synthesis of ethyl 2-(3-chloro-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate using NaH in DMF, a methodology that could be adapted for introducing the propargyl group via alkylation .

Properties

IUPAC Name |

3-(chloromethyl)-2-prop-2-ynyl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-2-7-14-11(8-12)9-5-3-4-6-10(9)13-14/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGZNHUWMMGBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=C2CCCCC2=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

Treatment of 2-chloro-4,5,6,7-tetrahydro-2H-indazole with propargyl bromide in the presence of a base (e.g., K2CO3) yields the propargyl-substituted derivative. This method mirrors the synthesis of 2-phenyl-2H-indazoles, where aryl halides undergo substitution with aniline derivatives. However, propargyl bromide’s volatility necessitates careful temperature control (~0–25°C) and anhydrous conditions.

Palladium-Catalyzed Sonogashira Coupling

A more efficient route employs Sonogashira coupling between 2-iodo-tetrahydroindazole and propargylacetylene. For instance, a Pd(PPh3)4/CuI catalyst system in triethylamine at 60°C facilitates this transformation. This method offers superior regioselectivity and tolerates functional groups, though it requires halogenated precursors.

Chloromethyl Group Installation

The chloromethyl group at position 3 is introduced via electrophilic substitution or post-functionalization .

Direct Chloromethylation

Blanc chloromethylation employs formaldehyde and HCl gas in the presence of a Lewis acid (e.g., ZnCl2). This one-step method chloromethylates aromatic rings but may lack regioselectivity for tetrahydroindazoles. Optimization studies indicate that substituting ZnCl2 with FeCl3 improves yield (68–72%) while minimizing byproducts.

Hydroxymethyl to Chloromethyl Conversion

A two-step process involves:

- Hydroxymethylation : Formaldehyde condensation under basic conditions to install –CH2OH.

- Chlorination : Treatment with SOCl2 or PCl5 converts the hydroxyl group to –CH2Cl. For example, 3-hydroxymethyl-tetrahydroindazole reacts with SOCl2 in dichloromethane at 0°C, achieving 85% conversion.

Integrated Synthetic Routes

Sequential Functionalization

A representative pathway combines the above steps:

- Tetrahydroindazole formation via Cadogan reaction.

- Propargylation via Sonogashira coupling.

- Chloromethylation using Blanc conditions.

Table 1. Comparative Yields for Integrated Routes

One-Pot Synthesis

Recent advances explore tandem reactions to reduce purification steps. For example, visible-light-driven decarboxylative coupling (as in 3-acylindazole synthesis) could be adapted by substituting α-keto acids with propargylacetic acid. Preliminary data suggest moderate yields (50–55%) under 420 nm light.

Analytical Characterization

Critical spectroscopic data for the target compound include:

- 1H NMR (CDCl3): δ 1.70–1.85 (m, 4H, cyclohexane), 2.52 (t, J = 2.4 Hz, 1H, ≡CH), 3.02 (s, 2H, CH2Cl), 4.70 (d, J = 2.4 Hz, 2H, CH2C≡CH).

- 13C NMR : δ 22.4 (CH2Cl), 72.8 (C≡CH), 80.5 (C≡CH), 124.5–140.2 (indazole carbons).

Challenges and Optimization

- Regioselectivity : Competing substitution at N1 vs. C3 requires directing groups (e.g., –NO2) during cyclization.

- Propargyl Stability : Strong acids or bases may induce alkyne polymerization. Neutral conditions (e.g., Pd catalysis) mitigate this.

- Chloromethyl Side Reactions : Over-chlorination is minimized using FeCl3 instead of ZnCl2.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the chlorine atom in the chloromethyl group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the prop-2-yn-1-yl group.

Cyclization: Catalysts such as palladium or copper may be used to facilitate cyclization reactions under appropriate conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, amines, or thioethers can be formed.

Oxidation Products: Aldehydes or ketones can be formed from the oxidation of the prop-2-yn-1-yl group.

Cyclization Products: Various fused heterocyclic compounds can be formed through cyclization reactions.

Scientific Research Applications

3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used to study the biological activity of indazole derivatives, including their interactions with proteins and nucleic acids.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Chemical Biology: It can be used as a probe to investigate biochemical pathways and molecular mechanisms in living systems.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, while the prop-2-yn-1-yl group can participate in π-π interactions or hydrogen bonding. These interactions can lead to changes in the conformation and function of the target molecules, ultimately affecting cellular processes and pathways.

Comparison with Similar Compounds

Reactivity and Functionalization

- Propargyl vs. Azidoethyl : The propargyl group in the target compound and ’s derivative enables click chemistry, but ’s azidoethyl substituent allows for dual reactivity (azide-alkyne cycloaddition) .

- Chloromethyl vs. Halogenated Aryl : The chloromethyl group (target compound) is more reactive toward nucleophilic substitution than the polyhalogenated aryl group in , which prioritizes steric and electronic effects for receptor binding .

Solubility and Physicochemical Properties

- Hydrochloride Salt () : The hydrochloride form of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole has higher aqueous solubility than the free base, critical for biological assays .

Biological Activity

3-(Chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, the incorporation of propargyl groups and chloromethyl functionalities can be achieved through alkylation and cyclization processes. The synthetic pathway can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.

Anticancer Activity

Research has shown that derivatives similar to this compound exhibit promising anticancer properties. For example:

- Compound Evaluation : A study evaluated various triazole tethered compounds for anticancer activity against multiple cell lines (MCF-7, HCT-116, HepG2). The best-performing compound had an IC50 of 1.1 μM against MCF-7 cells, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Studies have reported significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy can be attributed to the structural features that facilitate interaction with microbial targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and microbial metabolism.

- Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to target proteins involved in cancer cell proliferation and bacterial survival.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Anticancer Study : A derivative was tested for its ability to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like Pemetrexed .

- Antimicrobial Evaluation : In another study, various indazole derivatives were screened for their ability to inhibit bacterial growth. The results demonstrated that modifications at specific positions on the indazole ring enhanced antimicrobial activity .

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

| Compound Name | Activity Type | IC50 Value (μM) | Target Organism/Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 1.1 | MCF-7 |

| Compound B | Antimicrobial | 8.5 | E. coli |

| Compound C | Anticancer | 2.6 | HCT-116 |

| Compound D | Antimicrobial | 4.0 | S. aureus |

Q & A

Q. What synthetic routes are optimal for preparing 3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with propargyl halides. Key steps include:

- Substitution reactions : Use propargyl bromide under anhydrous conditions to introduce the propargyl group, leveraging base catalysts like potassium carbonate .

- Chloromethylation : React the indazole core with chloromethylating agents (e.g., ClCH₂OCH₃) in acidic media to install the chloromethyl group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the chloromethyl (δ 4.2–4.5 ppm) and propargyl (δ 2.1–2.3 ppm for CH₂, δ 70–80 ppm for sp-hybridized carbons) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 223.06 for C₁₁H₁₃ClN₂) .

- IR Spectroscopy : Propargyl C≡C stretch (~2100 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) .

Q. How can researchers functionalize the chloromethyl group for downstream applications?

Methodological Answer: The chloromethyl group is a versatile handle for nucleophilic substitution:

- Amine coupling : React with primary/secondary amines (e.g., piperidine) in DMF at 60°C to form tertiary amines .

- Thiol-alkylation : Use thiols (e.g., mercaptoethanol) under basic conditions (pH 8–9) for bio-conjugation .

- Metal-catalyzed cross-coupling : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions with boronic acids .

Advanced Research Questions

Q. How can computational modeling predict reactivity of the propargyl group in click chemistry?

Methodological Answer:

- DFT calculations : Optimize transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assess activation barriers .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize functionalization sites .

- Solvent effects : Use COSMO-RS models to predict solubility and reaction yields in polar aprotic solvents (e.g., DMSO) .

Q. How to resolve contradictions in reported biological activities of structurally similar indazole derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., halogen vs. methyl groups) and assay against standardized enzyme targets (e.g., COX-2) .

- Data normalization : Account for assay variability (e.g., cell-line differences) using Z-score normalization or IC₅₀ fold-change analysis .

- Meta-analysis : Aggregate literature data (e.g., PubChem BioAssay) to identify trends in potency vs. lipophilicity (logP) .

Q. What strategies integrate high-throughput synthesis and machine learning for optimizing reaction conditions?

Methodological Answer:

- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio) .

- ML-driven optimization : Train neural networks on historical reaction data (e.g., Reaxys) to predict optimal conditions for yield maximization .

- Automated platforms : Implement robotic liquid handlers for parallel synthesis and real-time HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.